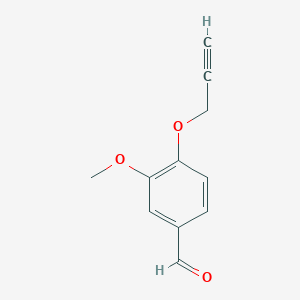

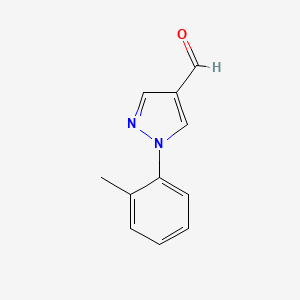

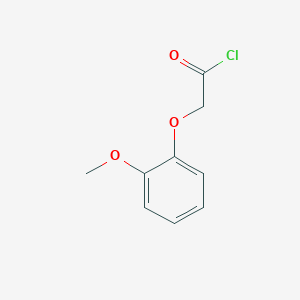

![molecular formula C3H4ClN3O2S B1351549 3-Chloro-5-methanesulfonyl-1H-[1,2,4]triazole CAS No. 346631-06-9](/img/structure/B1351549.png)

3-Chloro-5-methanesulfonyl-1H-[1,2,4]triazole

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

3-Chloro-5-methanesulfonyl-1H-[1,2,4]triazole (CMST) is a heterocyclic organic compound that is widely used as a synthetic intermediate in the production of various drugs, pesticides, and other chemicals. CMST is a versatile reagent with a wide range of applications in the field of organic synthesis. The compound is also known by its systematic name, 5-chloromethanesulfonyl-1,2,4-triazole. It is a white, crystalline solid that is soluble in water and organic solvents.

Scientific Research Applications

Chemical Structure and Synthesis

Studies have explored the synthesis and structural analysis of triazole derivatives, highlighting the effects of substitution on their molecular assembly and interactions. For instance, Dey et al. (2015) conducted a structural study on nimesulide triazole derivatives, analyzing their intermolecular interactions through Hirshfeld surfaces and fingerprint plots, offering insights into the assembly of such compounds based on substitution effects (Dey et al., 2015).

Applications in Electrochemistry

The combination of methanesulfonic acid with 1H-1,2,4-triazole has been studied for its potential as a high-temperature polymer electrolyte membrane fuel cell (PEMFC) electrolyte. Luo et al. (2011) investigated the thermal properties, ionic conductivity, and electrochemical stability of this system, demonstrating its suitability for high-temperature PEMFC applications due to its high ionic conductivity and good thermal stability (Luo et al., 2011).

Biological Activity

The synthesis and in vitro anticancer evaluation of triazole derivatives containing the sulfonyl group have been explored, indicating the potential biological importance of these compounds in medicinal chemistry. Salinas-Torres et al. (2022) described the synthesis and moderate anticancer activity of 2-(phenylsulfonyl)-2H-1,2,3-triazole against various cancer cell lines, highlighting the medicinal potential of triazole derivatives (Salinas-Torres et al., 2022).

Solvation Effects and Ionic Liquids

The solvation effect of 1H-1,2,4-triazole on imidazolium methanesulfonate was investigated by Luo et al. (2012), showing that the addition of triazole could lower the melting point of imidazolium methanesulfonate while maintaining high ionic conductivity. This study suggests the potential use of triazole derivatives as components in electrolytes for applications such as polymer electrolyte membrane fuel cells (Luo et al., 2012).

Antimicrobial Properties

The synthesis and antimicrobial evaluation of sulfur-containing 1,2,4-triazole derivatives have been carried out to explore their potential as antibacterial and antifungal agents. Rao et al. (2014) synthesized several derivatives and screened them for antimicrobial activity, finding some compounds with promising activities, which could lead to the development of new antimicrobial agents (Rao et al., 2014).

Mechanism of Action

Target of Action

Triazole compounds are often used in proteomics research , suggesting that they may interact with proteins or enzymes in the body.

Mode of Action

Some triazole compounds have been noted for their antioxidant properties , which involve neutralizing harmful free radicals in the body.

Biochemical Pathways

The triazole ring is a common feature in many biologically active compounds and is known to interact with various biochemical pathways .

Result of Action

Some triazole compounds have been noted for their potential in cancer prevention, as they can reduce or eliminate free radicals and thus protect cells from oxidative damage .

Action Environment

Factors such as temperature, ph, and the presence of other compounds can often affect the action of biochemical compounds .

Biochemical Analysis

Biochemical Properties

3-Chloro-5-methanesulfonyl-1H-[1,2,4]triazole plays a significant role in biochemical reactions due to its ability to interact with various enzymes, proteins, and other biomolecules. It is known to act as an inhibitor for certain enzymes, thereby affecting their activity and function . The compound’s interaction with enzymes often involves binding to the active site, leading to inhibition or modulation of the enzyme’s activity. This interaction can be crucial for studying enzyme kinetics and understanding the mechanisms of enzyme regulation.

Cellular Effects

The effects of this compound on various types of cells and cellular processes are profound. It has been observed to influence cell function by affecting cell signaling pathways, gene expression, and cellular metabolism . The compound can modulate signaling pathways by interacting with key proteins involved in signal transduction, leading to altered cellular responses. Additionally, it can impact gene expression by influencing transcription factors and other regulatory proteins, thereby affecting the overall cellular metabolism and function.

Molecular Mechanism

At the molecular level, this compound exerts its effects through specific binding interactions with biomolecules. It can bind to enzymes and proteins, leading to inhibition or activation of their activity . This binding often involves interactions with the active site or allosteric sites of the enzymes, resulting in changes in their conformation and function. The compound can also influence gene expression by interacting with transcription factors and other regulatory proteins, thereby modulating the transcriptional activity of specific genes.

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of this compound can change over time. The compound’s stability and degradation are important factors that influence its long-term effects on cellular function . Studies have shown that the compound remains stable under certain conditions, but its activity can decrease over time due to degradation. Long-term exposure to the compound can lead to sustained changes in cellular function, including alterations in gene expression and metabolic activity.

Dosage Effects in Animal Models

The effects of this compound vary with different dosages in animal models. At lower doses, the compound may exhibit minimal effects, while higher doses can lead to significant changes in cellular function and metabolism . Threshold effects have been observed, where a certain dosage is required to elicit a measurable response. Additionally, high doses of the compound can result in toxic or adverse effects, highlighting the importance of dosage optimization in experimental studies.

Metabolic Pathways

This compound is involved in various metabolic pathways, interacting with enzymes and cofactors that regulate metabolic flux and metabolite levels . The compound can influence the activity of key metabolic enzymes, leading to changes in the overall metabolic profile of cells. This interaction can affect the production and utilization of metabolites, thereby impacting cellular energy balance and metabolic homeostasis.

Transport and Distribution

The transport and distribution of this compound within cells and tissues are critical for its biological activity . The compound can be transported across cell membranes through specific transporters or passive diffusion. Once inside the cell, it can interact with binding proteins that facilitate its localization and accumulation in specific cellular compartments. This distribution pattern is essential for the compound’s activity and function within the cell.

Subcellular Localization

The subcellular localization of this compound plays a crucial role in its activity and function . The compound can be directed to specific compartments or organelles through targeting signals or post-translational modifications. This localization can influence the compound’s interactions with biomolecules and its overall biological activity. Understanding the subcellular distribution of the compound is essential for elucidating its mechanism of action and potential therapeutic applications.

properties

IUPAC Name |

3-chloro-5-methylsulfonyl-1H-1,2,4-triazole |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C3H4ClN3O2S/c1-10(8,9)3-5-2(4)6-7-3/h1H3,(H,5,6,7) |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

BRMRWSWIMLIBBO-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CS(=O)(=O)C1=NC(=NN1)Cl |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C3H4ClN3O2S |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID40389881 |

Source

|

| Record name | 3-Chloro-5-(methanesulfonyl)-1H-1,2,4-triazole | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40389881 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

181.60 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS RN |

346631-06-9 |

Source

|

| Record name | 3-Chloro-5-(methanesulfonyl)-1H-1,2,4-triazole | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40389881 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

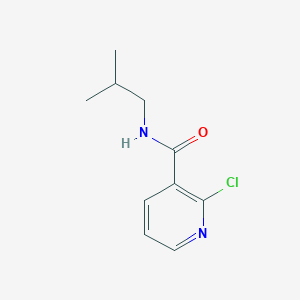

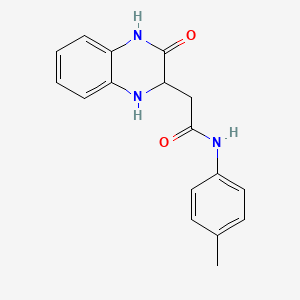

![Methyl 2-(benzoylamino)-3-{[(2,4-dichlorobenzyl)oxy]imino}propanoate](/img/structure/B1351470.png)

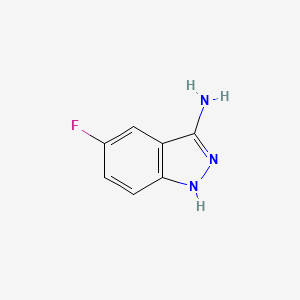

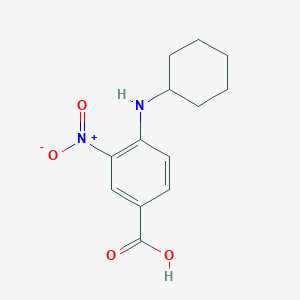

![4-[(2,6-dichlorophenyl)sulfanyl]-3-nitrobenzenecarbaldehyde O-methyloxime](/img/structure/B1351491.png)

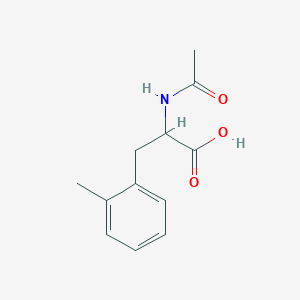

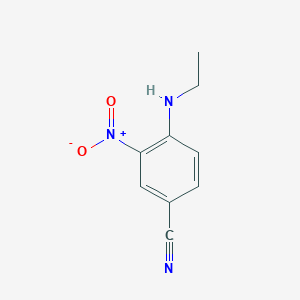

![5-[1-(4-methoxyphenoxy)ethyl]-4-methyl-4H-1,2,4-triazole-3-thiol](/img/structure/B1351508.png)

![[2-(5-Methyl-pyrazol-1-yl)-ethylsulfanyl]-acetic acid](/img/structure/B1351534.png)

![3-(Piperidin-1-ylcarbonyl)bicyclo[2.2.1]hept-5-ene-2-carboxylic acid](/img/structure/B1351538.png)